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Abstract

(3R,4R)-4-aminooxolan-3-ol is a chiral molecule featuring a substituted tetrahydrofuran ring.
While specific pharmacological data for this compound is not extensively available in current
literature, its structural motif, the aminotetrahydrofuran scaffold, is present in a variety of
biologically active molecules. This technical guide aims to provide an in-depth overview of the
potential pharmacological properties of (3R,4R)-4-aminooxolan-3-ol by examining the
activities of structurally related compounds. This document summarizes key physicochemical
properties, explores potential therapeutic targets, outlines relevant experimental protocols for
biological evaluation, and presents hypothetical signaling pathways and experimental
workflows. The information presented herein is intended to serve as a foundational resource for
researchers and drug development professionals interested in the therapeutic potential of this
and related molecules.

Introduction

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, found in numerous
FDA-approved drugs with a wide range of therapeutic applications.[1][2] The incorporation of
an amino alcohol functionality, as seen in (3R,4R)-4-aminooxolan-3-ol, introduces chirality
and the potential for specific interactions with biological targets such as receptors and
enzymes. Although the biological activity of (3R,4R)-4-aminooxolan-3-ol itself is largely
uninvestigated, its structural analogs have shown promise in various therapeutic areas,
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particularly in the central nervous system (CNS) and as enzyme inhibitors. This guide will
synthesize the available information on these related compounds to build a theoretical
pharmacological profile for (3R,4R)-4-aminooxolan-3-ol and to provide a roadmap for its
future investigation.

Physicochemical Properties of (3R,4R)-4-
aminooxolan-3-ol

A summary of the known physicochemical properties of (3R,4R)-4-aminooxolan-3-ol is
presented in Table 1. These properties are crucial for initial assessment of its drug-like
characteristics and for the design of future experiments.

Property Value Source

IUPAC Name (3R,4R)-4-aminooxolan-3-ol PubChem

Molecular Formula CsH9oNO:2 PubChem

Molecular Weight 103.12 g/mol PubChem

CAS Number 153610-11-8 Advanced ChemBlocks

N[C@H]1--INVALID-LINK--
SMILES Advanced ChemBlocks
CoOC1

Potential Pharmacological Activities of the
Aminotetrahydrofuran Scaffold

While direct pharmacological data for (3R,4R)-4-aminooxolan-3-ol is scarce, the broader class
of aminotetrahydrofuran derivatives has been explored for various therapeutic applications.
Table 2 summarizes the observed activities in structurally related compounds, providing a basis
for hypothesizing the potential pharmacology of (3R,4R)-4-aminooxolan-3-ol.
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Detailed Experimental Protocols

To investigate the potential pharmacological properties of (3R,4R)-4-aminooxolan-3-ol, a
series of in vitro and in vivo assays would be required. The following are generalized protocols
for key experiments, adapted from methodologies used for analogous compounds.

Receptor Binding Assays

Receptor binding assays are fundamental in determining the interaction of a compound with
specific receptor targets.[6][7][8] A competitive radioligand binding assay is a common method
to determine the binding affinity (Ki) of a test compound.

Objective: To determine the binding affinity of (3R,4R)-4-aminooxolan-3-ol for a panel of CNS
receptors (e.g., dopamine, serotonin, adrenergic receptors).
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Materials:

Test compound: (3R,4R)-4-aminooxolan-3-ol

o Receptor source: Cell membranes expressing the target receptor

» Radioligand: A specific high-affinity radiolabeled ligand for the target receptor
e Wash buffer (e.g., Tris-HCI)

« Scintillation cocktall

 Filter plates (e.g., 96-well glass fiber filter plates)

 Scintillation counter

Procedure:

Prepare serial dilutions of the test compound.

e In a 96-well filter plate, add the cell membranes, the radioligand at a fixed concentration
(typically at or below its Kd value), and the test compound at varying concentrations.

 Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a
predetermined time to reach binding equilibrium.

o Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
This separates the bound from the free radioligand.

o Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
o Dry the filter mats and place them in scintillation vials with scintillation cocktail.
o Quantify the radioactivity using a scintillation counter.

o Determine the concentration of the test compound that inhibits 50% of the specific binding of
the radioligand (1C50).
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Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = I1C50 / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assays

Enzyme inhibition assays are used to assess the ability of a compound to modulate the activity

of a specific enzyme.

Objective: To evaluate the inhibitory potential of (3R,4R)-4-aminooxolan-3-ol against a target

enzyme (e.g., acetylcholinesterase, a relevant target in CNS disorders).

Materials:

Test compound: (3R,4R)-4-aminooxolan-3-ol

Target enzyme (e.g., purified acetylcholinesterase)

Substrate for the enzyme (e.g., acetylthiocholine)

Chromogenic reagent (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
Buffer solution (e.g., phosphate buffer)

96-well microplate

Microplate reader

Procedure:

Prepare serial dilutions of the test compound.

In a 96-well microplate, add the buffer, the test compound at varying concentrations, and the
enzyme solution.

Pre-incubate the mixture for a specified period to allow for the interaction between the
inhibitor and the enzyme.

Initiate the enzymatic reaction by adding the substrate.
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e Add the chromogenic reagent (DTNB), which reacts with the product of the enzymatic
reaction to produce a colored product.

» Monitor the change in absorbance over time at a specific wavelength using a microplate
reader.

o Calculate the rate of the enzymatic reaction for each concentration of the test compound.

o Determine the concentration of the test compound that inhibits 50% of the enzyme activity
(1C50).

o Further kinetic studies can be performed to determine the mechanism of inhibition (e.g.,
competitive, non-competitive, uncompetitive).

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the process of drug discovery for
(3R,4R)-4-aminooxolan-3-ol, the following diagrams are provided.
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Drug Discovery and Development Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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